molecular formula C9H16ClNO2 B2374391 (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride CAS No. 795309-08-9

(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride

Cat. No.: B2374391
CAS No.: 795309-08-9
M. Wt: 205.68
InChI Key: HNWWZTQTDPQDDI-DBRSYPHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol . This compound is notable for its unique structure, which includes an amino group and a carboxylic acid group on a cyclooctene ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, often involving hydrogenation.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid: The free base form of the compound.

    Cyclooctene derivatives: Compounds with similar cyclooctene rings but different functional groups.

Uniqueness

(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride is unique due to its specific combination of an amino group and a carboxylic acid group on a cyclooctene ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

(1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c10-8-6-4-2-1-3-5-7(8)9(11)12;/h1-2,7-8H,3-6,10H2,(H,11,12);1H/b2-1-;/t7-,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWWZTQTDPQDDI-DBRSYPHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC=C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/1C[C@@H]([C@@H](CC/C=C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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